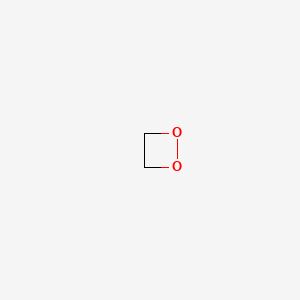

1,2-Dioxetane

描述

Historical Trajectory and Discovery of 1,2-Dioxetane Systems

The history of 1,2-dioxetanes is intrinsically linked to the quest to understand bioluminescence, the process by which living organisms produce light. In the 1960s, scientists proposed that this compound derivatives were key intermediates in the light-emitting reactions of fireflies and other luminescent creatures. wikipedia.org This hypothesis spurred efforts to synthesize and characterize these elusive molecules.

A significant breakthrough occurred in 1968 at the University of Alberta, where the first stable derivative, 3,3,4-trimethyl-1,2-dioxetane, was synthesized. wikipedia.org This compound was prepared as a yellow solution in benzene (B151609) and, upon gentle heating, decomposed to acetone (B3395972) and acetaldehyde, accompanied by the emission of a faint blue light. wikipedia.org Shortly after, a symmetrical derivative, 3,3,4,4-tetramethyl-1,2-dioxetane, was synthesized and isolated as pale yellow crystals. wikipedia.org

The first synthesis of the parent this compound was reported in 1969 by Kopecky and Mumford, who prepared it through the base-catalyzed cyclization of a beta-bromohydroperoxide. google.comresearchgate.net This seminal work confirmed that even the simplest dioxetane could produce chemiluminescence upon heating, although its instability and low light yield presented challenges for further study. google.com An alternative and more convenient synthetic route involving the photooxygenation of alkenes was developed independently by Bartlett and Schaap, and Mazur and Foote. google.com

A pivotal moment in the practical application of 1,2-dioxetanes came with the development of "triggerable" dioxetanes by A. Paul Schaap and his research group. nih.govresearchgate.net They synthesized adamantylidene-substituted 1,2-dioxetanes that were remarkably stable but could be chemically triggered to decompose and emit bright light. biosynth.comrsc.orgacs.org This discovery paved the way for their widespread use in highly sensitive analytical techniques. nih.govacs.org

| Year | Discovery/Milestone | Key Researchers |

| 1960s | Proposed as intermediates in bioluminescence. wikipedia.org | - |

| 1968 | First stable derivative (3,3,4-trimethyl-1,2-dioxetane) synthesized. wikipedia.org | University of Alberta |

| 1969 | First synthesis of the parent this compound. google.comresearchgate.net | Kopecky and Mumford |

| 1970 | Development of photooxygenation synthesis route. google.com | Bartlett, Schaap, Mazur, Foote |

| Late 1980s | Development of triggerable, stable adamantylidene 1,2-dioxetanes. biosynth.comacs.org | A. Paul Schaap's group |

Fundamental Role of 1,2-Dioxetanes in Chemiluminescence Phenomena

The ability of 1,2-dioxetanes to produce light stems from their thermal decomposition, which generates carbonyl fragments, a fraction of which are in an electronically excited state. acs.org These excited molecules then relax to their ground state by emitting a photon. acs.org The decomposition is thought to proceed through a concerted, biradical-like mechanism. researchgate.netcdnsciencepub.com This process involves the initial stretching of the O-O bond, followed by a phase where the O-O bond breaks, leading to a biradical intermediate before the C-C bond cleaves to form the final products. acs.org

The efficiency of light production, or the chemiluminescence quantum yield, can be influenced by the substituents on the dioxetane ring. acs.org For instance, increasing the number of substituents on the this compound molecule has been observed to increase the yield of both triplet and singlet excited products. acs.orgnih.gov

A significant advancement in understanding and utilizing this compound chemiluminescence came with the development of systems based on the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. nih.govrsc.orgrsc.org In this process, a "trigger," such as an enzyme or a chemical stimulus, removes a protecting group from the dioxetane, generating an unstable intermediate that rapidly decomposes to produce light. nih.govrsc.orgrsc.org This triggerable nature allows for the development of highly specific and sensitive assays. rsc.orgnsf.gov The photophysical properties, including the color and intensity of the emitted light, can be fine-tuned by modifying the structure of the dioxetane and the attached trigger group. rsc.orgrsc.org

| Parameter | Description |

| Activation Energy | The energy required to initiate the thermal decomposition of the this compound ring. For the parent compound, this has been measured at approximately 22.7 ± 0.8 kcal/mol. acs.org |

| Excited State Products | Upon decomposition, 1,2-dioxetanes yield carbonyl compounds (e.g., formaldehyde) in both singlet and triplet excited states. acs.org |

| Chemiluminescence Quantum Yield | The efficiency of light production, which can be enhanced by substituents on the dioxetane ring and through mechanisms like CIEEL. acs.orgnih.gov |

| CIEEL Mechanism | A process where a chemical trigger initiates an intramolecular electron transfer, leading to the decomposition of the dioxetane and light emission. nih.govrsc.org |

Overview of Key Academic Research Directions in this compound Chemistry

Current research in this compound chemistry is vibrant and multifaceted, with a strong focus on enhancing their properties for a variety of applications. nih.gov A major area of investigation is the development of new and improved chemiluminescent probes for biological imaging and sensing. rsc.orgnih.gov

One key direction is the design of "turn-on" probes that emit light in response to specific biological analytes or enzymatic activity. nih.govresearchgate.net This includes the creation of probes for detecting reactive oxygen species, pH changes, and specific enzymes implicated in disease. nih.govnih.gov Researchers are also working on developing ratiometric chemiluminescent probes that provide more accurate quantitative measurements by emitting light at two different wavelengths. nih.govnih.gov

Another significant research thrust is the development of 1,2-dioxetanes that emit light in the near-infrared (NIR) region of the spectrum. nih.gov NIR light can penetrate deeper into biological tissues, making these probes highly valuable for in vivo imaging. nih.gov This is often achieved by incorporating transition metals, such as iridium, into the dioxetane structure or by attaching NIR-emitting fluorophores. nih.gov

Furthermore, efforts are underway to improve the quantum yield of chemiluminescence in aqueous environments, which is crucial for biological applications. nih.govnih.gov This involves strategic modifications to the dioxetane scaffold, such as the introduction of electron-withdrawing groups, which have been shown to dramatically increase light emission under physiological conditions. nih.govnih.gov The development of photoactivatable 1,2-dioxetanes, which can be triggered by light to emit chemiluminescence, represents another novel research avenue. nsf.gov

| Research Area | Objective | Examples of Approaches |

| Biological Probes | To develop highly sensitive and specific probes for detecting biological molecules and processes. rsc.orgnih.gov | Turn-on probes for enzymes and reactive species, ratiometric probes. nih.govnih.gov |

| In Vivo Imaging | To create probes that can be used for imaging deep within living organisms. nih.govnih.gov | Development of near-infrared (NIR) emitting dioxetanes, often using transition metals or energy transfer to NIR fluorophores. nih.gov |

| Enhanced Quantum Yield | To increase the efficiency of light production in aqueous solutions. nih.govnih.gov | Introduction of electron-withdrawing groups to the dioxetane structure. nih.govnih.gov |

| Photoactivatable Systems | To control the initiation of chemiluminescence with light. nsf.gov | Caging the dioxetane with a photolabile protecting group. nsf.gov |

Structure

3D Structure

属性

CAS 编号 |

6788-84-7 |

|---|---|

分子式 |

C2H4O2 |

分子量 |

60.05 g/mol |

IUPAC 名称 |

dioxetane |

InChI |

InChI=1S/C2H4O2/c1-2-4-3-1/h1-2H2 |

InChI 键 |

BVTJGGGYKAMDBN-UHFFFAOYSA-N |

SMILES |

C1COO1 |

规范 SMILES |

C1COO1 |

其他CAS编号 |

6788-84-7 |

同义词 |

1,2-dioxetane |

产品来源 |

United States |

Synthetic Methodologies for 1,2 Dioxetane Ring Systems

Cycloaddition Approaches to 1,2-Dioxetane Synthesis

A key strategy for forming 1,2-dioxetanes is the [2+2] cycloaddition reaction between singlet oxygen and alkenes thieme-connect.dersc.orgdtic.milnih.govwikipedia.orgresearchgate.net.

[2+2] Cycloaddition of Singlet Oxygen with Electron-Rich Alkenes

Singlet oxygen (1O2) is a highly reactive species that readily undergoes [2+2] cycloaddition with electron-rich alkenes to form 1,2-dioxetanes thieme-connect.dersc.orgnih.govwikipedia.orgresearchgate.netrsc.org. This reaction is particularly effective with alkenes that lack abstractable allylic hydrogens, as the presence of such hydrogens often favors the competing ene reaction nih.govresearchgate.netrsc.org. Electron-rich alkenes, such as those substituted with alkoxy or aryl groups, are generally good substrates for this cycloaddition thieme-connect.denih.gov. The reaction mechanism is thought to involve a perepoxide intermediate or a concerted pathway rsc.orgrsc.org. While this method can yield dioxetanes in good to excellent yields, the inherent instability of many dioxetanes necessitates careful handling and often requires low temperatures for isolation thieme-connect.ded-nb.info.

Photochemical Generation of Singlet Oxygen for Dioxetane Synthesis

Singlet oxygen is typically generated photochemically by irradiating molecular oxygen in the presence of a photosensitizer wikipedia.orgphotobiology.comucf.eduinstras.com. Common photosensitizers include organic dyes like methylene (B1212753) blue, rose bengal, and porphyrins wikipedia.orgphotobiology.cominstras.com. The process involves the photosensitizer absorbing light, transitioning to an excited triplet state, and then transferring energy to ground-state triplet oxygen (3O2) to form singlet oxygen (1O2) photobiology.com. This photochemically generated singlet oxygen can then react with suitable alkenes to form the desired 1,2-dioxetanes thieme-connect.dedtic.milwikipedia.orgphotobiology.comresearchgate.net. Chemical methods for generating singlet oxygen, such as the decomposition of triphenyl phosphite (B83602) ozonide or hydrogen peroxide with sodium hypochlorite, have also been employed wikipedia.org.

Base-Induced Cyclization of β-Halo Hydroperoxides

One of the earliest and most established methods for synthesizing 1,2-dioxetanes involves the base-induced intramolecular cyclization of β-halo hydroperoxides thieme-connect.degoogle.comdtic.milgoogle.com. This method, pioneered by Kopecky and Mumford, typically starts with an alkene that is treated with a source of halogen and hydroperoxide to form a β-halo hydroperoxide thieme-connect.degoogle.comdtic.milgoogle.com. Subsequent treatment with a base, such as aqueous hydroxide (B78521) in a biphasic system or methanolic base, promotes the intramolecular cyclization via an SN2-like displacement of the halide by the hydroperoxide anion, forming the four-membered dioxetane ring thieme-connect.degoogle.comdtic.milcdnsciencepub.com. This method is effective for primary and secondary halides thieme-connect.de.

Silver Ion-Mediated Cyclization Reactions

For tertiary β-halo hydroperoxides, which are prone to elimination reactions under basic conditions, silver(I) ions serve as effective catalysts for cyclization to 1,2-dioxetanes thieme-connect.deresearchgate.netcdnsciencepub.comcdnsciencepub.com. Silver salts, such as silver acetate (B1210297) or silver oxide, in organic solvents like dichloromethane, promote the cyclization by abstracting the halide ion, facilitating the intramolecular attack of the hydroperoxide onto the carbocationic intermediate thieme-connect.deresearchgate.netcdnsciencepub.com. This method is particularly useful for synthesizing tetrasubstituted 1,2-dioxetanes, which can be challenging to prepare via other routes thieme-connect.deresearchgate.net.

Peroxy Acid and Related Oxidative Cyclization Routes

While less commonly cited as a primary route for general this compound synthesis compared to the previous methods, peroxy acids and related oxidative cyclization strategies can also lead to dioxetane formation. For instance, the epoxidation of allylic hydroperoxides with peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA) can yield hydroperoxyoxiranes, which upon treatment with a base can cyclize to functionalized 1,2-dioxetanes thieme-connect.de.

Stereochemical Considerations in this compound Synthesis

The stereochemistry of the starting alkene and the reaction conditions can influence the stereochemical outcome of this compound synthesis, particularly in cycloaddition reactions tue.nlrsc.orgcdnsciencepub.comresearchgate.net. The [2+2] cycloaddition of singlet oxygen to alkenes can be stereospecific, with the relative stereochemistry of substituents on the alkene being retained in the resulting dioxetane wikipedia.orgrsc.org. However, the presence of allylic hydrogens can lead to competing ene reactions, forming allylic hydroperoxides, which can complicate stereochemical control nih.govresearchgate.netrsc.org. In the cyclization of β-halo hydroperoxides, the stereochemistry of the precursor dictates the stereochemistry of the dioxetane, although epimerization can occur under certain conditions tue.nlcdnsciencepub.com.

Decomposition Mechanisms and Pathways of 1,2 Dioxetanes

Thermally Induced Cleavage of the 1,2-Dioxetane Ring

The thermal decomposition of 1,2-dioxetanes is a unimolecular reaction that results in the formation of two carbonyl compounds. This process is characterized by a significant release of energy, which can lead to one of the carbonyl products being in an electronically excited state, either a triplet or a singlet state. The activation energy for the thermal decomposition of the parent this compound has been experimentally determined to be approximately 22.7 ± 0.8 kcal/mol, a value that computational studies have successfully reproduced.

The stability of 1,2-dioxetanes and the quantum yields of the excited products are highly dependent on the substituents attached to the ring. For instance, the presence of methyl groups can influence the activation energy and the ratio of singlet to triplet excited products. Theoretical studies have shown that methylation increases the production of excited-state species.

The prevailing mechanism for the thermal decomposition of 1,2-dioxetanes involves a stepwise process initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. This initial step is the rate-determining step and leads to the formation of a 1,4-dioxy biradical intermediate. This biradical is a short-lived species where the molecule exists in a region with multiple closely lying singlet and triplet electronic states.

Following the O-O bond cleavage, the subsequent step is the breaking of the carbon-carbon (C-C) bond, which results in the formation of two carbonyl fragments. The concept of "entropic trapping" has been introduced to explain the dynamics of the biradical intermediate. This phenomenon describes a situation where the geometry of the biradical intermediate can hinder immediate dissociation, effectively "trapping" the molecule for a short period before it proceeds to the final products. The lifetime of this biradical is a critical factor in determining the efficiency of excited state formation.

The nature of the this compound thermolysis has been a subject of considerable debate, with both concerted and stepwise mechanisms being proposed. A fully concerted mechanism would involve the simultaneous breaking of the O-O and C-C bonds through a single transition state. However, a significant body of experimental and theoretical evidence supports a stepwise, or biradical, mechanism as the more accurate description for most 1,2-dioxetanes.

Some researchers have proposed a "merged" or "asynchronous concerted" mechanism, which represents a middle ground between the two extremes. In this model, the O-O bond stretching is significantly more advanced than the C-C bond stretching in the transition state, leading to a biradical-like character. High-level computational studies have indicated that this compound and its methylated derivatives likely decompose through a concerted biradical-like mechanism. The absence of a significant secondary deuterium (B1214612) isotope effect in the thermal decomposition of trans-3,4-diphenyl-1,2-dioxetane further supports a stepwise decomposition.

Table 1: Activation Energies for Thermal Decomposition of Selected 1,2-Dioxetanes

| This compound Derivative | Activation Energy (Ea) in kcal/mol |

| This compound | 22.7 ± 0.8 |

| 3,3,4-Trimethyl-1,2-dioxetane | ~23.8 |

| trans-3,4-Diphenyl-1,2-dioxetane | 23 ± 1.6 |

Chemically Triggered this compound Decomposition

Beyond thermal activation, the decomposition of 1,2-dioxetanes can be initiated or accelerated by chemical triggers. This approach is particularly significant in the design of chemiluminescent probes for analytical and biomedical applications, where the light emission is linked to the presence of a specific chemical species. These triggers can operate through various mechanisms, including electron transfer, nucleophilic attack, or electrophilic activation, leading to a controlled and often enhanced chemiluminescent output.

Electron-Transfer Induced Luminescence (ETIL) and Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanisms

Electron transfer represents a powerful pathway for triggering the decomposition of 1,2-dioxetanes, leading to highly efficient chemiluminescence. This process can occur through intermolecular or intramolecular pathways and is the basis for the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.

In the intermolecular CIEEL mechanism, an external molecule with a low oxidation potential, known as an activator (ACT), donates an electron to the this compound. This electron transfer event weakens the O-O bond, facilitating its cleavage and initiating the decomposition cascade. The process can be summarized in the following steps:

Electron Transfer: An electron is transferred from the activator to the peroxide, forming a radical ion pair.

O-O Bond Cleavage: The acceptance of an electron into the antibonding orbital of the peroxide bond leads to its rapid cleavage.

Fragmentation: The resulting intermediate undergoes fragmentation, typically involving C-C bond cleavage, to produce carbonyl compounds.

Back Electron Transfer: A back electron transfer from the fragmented dioxetane radical anion to the activator radical cation generates the activator in an electronically excited state.

Luminescence: The excited activator then relaxes to its ground state by emitting a photon of light.

The efficiency of CIEEL is dependent on several factors, including the oxidation potential of the activator and the solvent polarity. A key feature of the CIEEL mechanism is that the activator acts as both the catalyst for the decomposition and the emitter of light.

Intramolecular versions of this mechanism, sometimes referred to as intramolecular charge-transfer-induced chemiluminescence (CTICL), are also well-established. In these systems, the this compound molecule is substituted with an electron-donating group. Upon a specific trigger, such as a change in pH, this group can initiate an intramolecular electron transfer, leading to decomposition and light emission. Phenoxy-substituted 1,2-dioxetanes are a prominent example, where deprotonation of the phenolic hydroxyl group creates a potent electron-donating phenolate (B1203915) that triggers the chemiluminescent decomposition.

Nucleophilic and Electrophilic Activation Strategies

The decomposition of 1,2-dioxetanes can also be triggered by the action of nucleophiles and electrophiles. These strategies often involve the reaction of the trigger with a substituent on the dioxetane ring, which in turn initiates the decomposition.

Nucleophilic Activation: In this approach, a nucleophile attacks an electrophilic center on a substituent attached to the this compound. This reaction can lead to the formation of a species that is unstable and rapidly decomposes, or it can unmask a group that initiates an intramolecular CIEEL process. For example, a this compound might be designed with a protecting group that can be removed by a specific nucleophile. Once the protecting group is cleaved, an electron-donating group is exposed, triggering the chemiluminescent decomposition. This strategy is widely used in the development of "turn-on" chemiluminescent probes.

Electrophilic Activation: Conversely, electrophilic activation involves the reaction of an electrophile with a nucleophilic site on a this compound substituent. This can lead to a modification of the substituent that lowers the activation energy for the dioxetane's decomposition. While less common than nucleophilic activation, this approach offers another avenue for designing triggerable chemiluminescent systems.

The strategic placement of electron-withdrawing groups on the aromatic moiety of phenoxy-substituted 1,2-dioxetanes has been shown to prevent water-mediated quenching of the excited intermediate and significantly amplify the light-emission intensity. This demonstrates how the electronic properties of substituents can be finely tuned to control and enhance the chemiluminescent output following a triggering event.

Table 2: Comparison of this compound Decomposition Mechanisms

| Mechanism | Trigger | Key Intermediate | Emitter |

| Thermal Decomposition | Heat | 1,4-Dioxy biradical | Carbonyl product |

| CIEEL (intermolecular) | Electron-donating activator | Radical ion pair | Activator molecule |

| CIEEL (intramolecular) | Internal trigger (e.g., pH change) | Zwitterionic/biradical species | Fragment of the original molecule |

| Nucleophilic Activation | Nucleophile | Varies depending on probe design | Often a fragment of the original molecule |

| Electrophilic Activation | Electrophile | Varies depending on probe design | Often a fragment of the original molecule |

### 3.3. Enzyme-Mediated this compound Activation and Decomposition

The specific and efficient nature of enzymatic reactions has been harnessed to trigger the decomposition of 1,2-dioxetanes, forming the basis of highly sensitive bioassays. In this approach, the this compound is chemically modified with a substrate for a particular enzyme. The dioxetane remains stable and non-luminescent until the enzyme specifically cleaves the substrate group. This enzymatic reaction "unmasks" a trigger, typically an electron-donating group, which then initiates the intramolecular decomposition of the dioxetane ring, leading to the emission of light. The intensity of the emitted light is directly proportional to the activity of the enzyme, allowing for the highly sensitive quantification of the enzyme or molecules that are linked to the enzyme's activity.

A prominent example of this strategy is the use of 1,2-dioxetanes bearing a phosphate (B84403) group. These molecules are stable until they encounter the enzyme alkaline phosphatase, which catalyzes the hydrolysis of the phosphate ester. The removal of the phosphate group generates a phenoxide anion, a potent intramolecular electron donor that triggers the rapid decomposition of the dioxetane and subsequent chemiluminescence. This system can detect extremely low quantities of alkaline phosphatase, down to attomole (10⁻¹⁸ mole) levels.

Similarly, 1,2-dioxetanes have been designed to be substrates for other enzymes, such as β-D-galactosidase. In this case, the dioxetane is functionalized with a β-D-galactopyranosyloxy group. The enzyme β-D-galactosidase specifically cleaves this glycosidic bond, initiating the chemiluminescent signal. This allows for the sensitive detection of β-galactosidase activity, which is a common reporter gene in molecular biology.

The versatility of this approach has led to the development of a wide range of chemiluminescent enzyme substrates for use in various bioanalytical techniques, including immunoassays. In a typical enzyme-linked immunosorbent assay (ELISA), an antibody is conjugated to an enzyme like alkaline phosphatase. After the antibody binds to its target antigen, the addition of a triggerable this compound substrate results in light emission, allowing for the quantification of the antigen. The high sensitivity of these chemiluminescent substrates often surpasses that of traditional colorimetric or fluorescent methods by several orders of magnitude.

The environment in which the enzymatic reaction occurs can also influence the chemiluminescent output. For instance, the presence of macromolecules like bovine serum albumin can enhance the light signal from the alkaline phosphatase-triggered decomposition of certain 1,2-dioxetanes. This is attributed to the formation of a hydrophobic microenvironment that stabilizes the light-emitting species.

Table 3: Examples of Enzyme-Triggered this compound Chemiluminescence

| Enzyme | Substrate Moiety on this compound | Triggering Action | Application |

| Alkaline Phosphatase | Phosphate ester | Hydrolysis of the phosphate group | Immunoassays, reporter gene assays |

| β-D-Galactosidase | β-D-galactopyranosyloxy | Cleavage of the glycosidic bond | Reporter gene assays, bacterial detection |

| Aryl Esterase | Naphthyl acetate (B1210297) | Hydrolysis of the ester group | Immunoassays |

| Acetylcholinesterase | Acetate ester | Hydrolysis of the ester group | Enzyme activity assays |

Photochemically Induced this compound Decomposition

Decomposition of 1,2-dioxetanes can also be initiated by light. This process can occur in two main ways: either the dioxetane is formed photochemically from a precursor and then decomposes, or the stable dioxetane ring itself absorbs light and undergoes cleavage.

In some systems, a stable precursor molecule is converted into a this compound through a photooxidation reaction. nih.gov For example, certain electron-rich alkenes (enol ethers) can react with singlet oxygen, which can be generated by a photosensitizer upon light irradiation. nih.gov The resulting this compound is often unstable under physiological conditions and decomposes, emitting light. nih.gov This approach has been used to develop probes for detecting singlet oxygen. nih.govnih.gov

Direct photochemical cleavage of the this compound ring can also occur. When the molecule absorbs a photon of sufficient energy, it is promoted to an electronically excited state (e.g., the S₁ state). From this excited state, the molecule can undergo cleavage of the O-O and C-C bonds. This process is distinct from the thermal decomposition that occurs from the ground electronic state (S₀). In sensitized reactions, a photosensitizer absorbs light and transfers its energy to the dioxetane, promoting it to an excited triplet state (T₁), which then fragments. nih.gov The specific pathway and products can differ depending on whether the reaction proceeds from the singlet or triplet excited state. nih.gov

Characterization of Transient Intermediate Species in Dioxetane Decomposition

The decomposition of this compound is not a single, instantaneous event but rather a stepwise process involving highly reactive, short-lived intermediates. Understanding these transient species is crucial for a complete picture of the reaction mechanism.

The most critical intermediate in the thermal decomposition of this compound is a 1,4-biradical (or diradical). acs.orgresearchgate.netdtic.mil This species is formed after the initial, rate-determining step: the cleavage of the weak oxygen-oxygen (O-O) bond. researchgate.netresearchgate.net The breaking of this bond leaves two unpaired electrons, one on each oxygen atom, while the carbon-carbon (C-C) bond of the ring is still intact.

Theoretical and computational studies have been instrumental in characterizing this biradical intermediate. acs.orgresearchgate.netresearchgate.net These studies show that after the O-O bond breaks, the molecule enters a region on the potential energy surface where several electronic states (both singlet and triplet) are very close in energy. researchgate.netresearchgate.net The molecule can exist as this biradical for a very short time before the second step occurs: the cleavage of the C-C bond, which leads to the final two carbonyl products. researchgate.netresearchgate.net

The lifetime of this biradical intermediate is thought to be influenced by a phenomenon known as "entropic trapping" . acs.orgresearchgate.net The molecule, having passed the initial energy barrier to break the O-O bond, may not immediately proceed to the final products. Instead, it can become temporarily "trapped" in the biradical state because finding the specific molecular geometry required for the C-C bond to break efficiently can be statistically improbable. acs.orgresearchgate.net This trapping effect is believed to be important for explaining the high efficiency of triplet excited state formation in many dioxetane decompositions. researchgate.net

Experimental observation of these transient species is challenging due to their extremely short lifetimes. However, techniques like femtosecond spectroscopy have been used to prove the existence of similar biradical intermediates in related chemical reactions, such as the ring-opening of cyclobutane (B1203170). acs.org For 1,2-dioxetanes, much of the characterization relies on computational modeling and indirect experimental evidence, such as the analysis of product distributions and kinetic isotope effects. dtic.mil

Electronic Structure and Advanced Theoretical Investigations of 1,2 Dioxetanes

Quantum Chemical Calculations of 1,2-Dioxetane Electronic Configurations

Quantum chemical calculations have been instrumental in elucidating the electronic structure of this compound. Early studies, employing methods like CNDO, determined the equilibrium geometry of the parent this compound to be planar, with a dipole moment of 2.84 D and specific net charges on its atomic centers cdnsciencepub.com. These calculations also indicated that the planar ring structure, while differing from the non-planar cyclobutane (B1203170), is energetically favorable, suggesting minimal resistance to ring angle changes cdnsciencepub.com. More advanced multireference computational methods, such as CASSCF and CASPT2, have been employed to study the electronic states involved in its decomposition, revealing near-degeneracy between singlet and triplet states in the biradical intermediate region diva-portal.orgresearchgate.netresearchgate.net. These studies are crucial for understanding the energy landscape that facilitates chemiexcitation.

Exploration of Potential Energy Surfaces for this compound Decomposition Pathways

The decomposition of 1,2-dioxetanes is a complex process involving multiple potential energy surfaces (PESs). Theoretical investigations have mapped these surfaces to understand the reaction dynamics from the initial O–O bond cleavage to the formation of carbonyl products cdnsciencepub.comacs.orgresearchgate.netarxiv.orgresearchgate.nethawaii.edumdpi.com. A key finding is the concept of an "entropic trap," a region on the PES where the molecule can become temporarily trapped, prolonging its lifetime and increasing the probability of non-adiabatic transitions to excited states researchgate.netresearchgate.netarxiv.org. This entropic trapping is particularly relevant for understanding the enhanced chemiluminescence yields observed with substituted dioxetanes researchgate.netresearchgate.net. Studies have also explored concerted versus stepwise biradical mechanisms for decomposition, with high-level computations suggesting a concerted biradical-like mechanism for the parent molecule and its methyl-substituted derivatives researchgate.netmdpi.com.

Modeling of Excited State Formation in this compound Cleavage

The generation of electronically excited carbonyl products, which subsequently emit light, is the hallmark of this compound chemiluminescence. Theoretical models are essential for explaining how these excited states are formed from ground-state precursors.

Singlet vs. Triplet Excited State Pathways and Yields

The decomposition of 1,2-dioxetanes can lead to both singlet and triplet excited states of the carbonyl products, with experimental observations often showing a preference for triplet states researchgate.netresearchgate.netcdnsciencepub.comacs.orgresearchgate.net. Theoretical studies, including trajectory surface hopping (TSH) simulations, have been used to calculate the quantum yields for these excited states researchgate.netacs.orgacs.orgresearchgate.net. These calculations often confirm the experimental observation of higher triplet yields, attributing this to differences in activation energies for C–C bond cleavage on the singlet versus triplet PESs researchgate.netarxiv.orgresearchgate.net. For example, calculations on dimethyl this compound have shown that the quantum yield of the first triplet excited state (T1) is comparable to experimental results, and the yield for the second singlet excited state (S2) is greater than for the first singlet excited state (S1) acs.orgresearchgate.net.

Role of Conical Intersections and Non-Adiabatic Transitions in Chemiexcitation

Chemiexcitation, the process by which electronic excited states are generated from thermal reactions, is critically mediated by conical intersections (CIs) rsc.orgresearchgate.netdiva-portal.org. CIs are points or seams on the PES where two electronic states of the same spin multiplicity become degenerate, facilitating non-adiabatic transitions between them rsc.orgresearchgate.netdiva-portal.org. Theoretical studies have identified specific CI seams in 1,2-dioxetanes that are accessible during the decomposition process and are favorable for chemiexcitation acs.orgresearchgate.netdiva-portal.org. Sloped CIs, in particular, are known to promote non-adiabatic transitions from the ground state to excited states rsc.orgresearchgate.net. The topography and accessibility of these CIs are being investigated to understand trends in chemiexcitation yields, such as the increase observed with methylation researchgate.netdiva-portal.orgrsc.org. For instance, studies suggest that while CIs are accessible in methylated dioxetanes, dynamic effects might play a more significant role than static CI features in explaining yield differences rsc.org.

Computational Analysis of Substituent Effects on Electronic Structure and Reactivity

Substituents on the this compound ring significantly influence its electronic structure, stability, and reactivity, particularly its chemiluminescence efficiency. Computational studies have explored these effects, revealing that both electronic and steric factors play a role dtic.milnih.govacs.org. For example, electron-donating groups, such as methoxy (B1213986) groups, can lead to red-shifted chemiluminescence and indicate a more polar excited state nih.gov. Conversely, electron-withdrawing groups can accelerate chemiexcitation rates and enhance chemical stability researchgate.net. The introduction of strain, such as in spiro-fused cyclobutyl or norbornyl units, has been shown to accelerate chemiexcitation rates significantly, leading to higher detection sensitivities in chemiluminescent probes acs.orgescholarship.org. DFT simulations have supported the hypothesis that increased spiro-strain can lead to faster O–O cleavage and accelerated chemiexcitation compared to less strained analogues like adamantyl-substituted dioxetanes acs.orgescholarship.org.

Theoretical Insights into Energy Partitioning in this compound Reactions

Understanding how the energy released during the decomposition of 1,2-dioxetanes is partitioned among the vibrational, rotational, and electronic states of the product molecules is crucial. Theoretical studies have investigated this energy distribution, particularly when the decomposition yields two different carbonyl products dtic.mil. Early models, such as the Boltzmann distribution based on triplet energies, were used to predict the energy distribution between dissimilar carbonyl products dtic.mil. However, these models sometimes underestimated the efficiency of the carbonyl product with higher triplet energy, especially when the difference in triplet energies was significant dtic.mil. More recent dynamic simulations provide detailed insights into how energy is distributed along specific reaction pathways, including the role of frustrated dissociations and time spent in triplet states in influencing dissociation times and quantum yields acs.orgnih.gov.

Chemiluminescence and Bioluminescence Phenomena from 1,2 Dioxetanes

Fundamental Principles of 1,2-Dioxetane Chemiluminescence

The chemiluminescent decomposition of 1,2-dioxetanes involves the breaking of the O-O bond, followed by the breaking of the C-C bond, yielding two carbonyl fragments researchgate.netscholarsresearchlibrary.comresearchgate.net. A critical aspect is the generation of these carbonyl products in either a singlet (S1) or triplet (T1) excited state. The efficiency and nature of the emitted light depend heavily on which excited state is preferentially formed and how that excitation energy is subsequently released mdpi.comnih.gov.

Chemiluminescence from 1,2-dioxetanes can occur through two primary pathways: direct chemiluminescence and sensitized (or indirect) chemiluminescence mdpi.combgsu.educore.ac.uknih.gov.

Direct Chemiluminescence (CL): In this mode, one of the carbonyl fragments produced from the dioxetane decomposition is directly formed in an electronically excited state (typically singlet). This excited species then relaxes to its ground state by emitting a photon bgsu.edunih.gov. However, direct CL from simple 1,2-dioxetanes is often inefficient because the resulting carbonyl compounds, such as adamantanone, tend to have low fluorescence quantum yields core.ac.ukbgsu.edu. This limits the intensity and practical utility of direct CL for many applications.

Sensitized Chemiluminescence (Indirect CL or ICL): This mechanism involves the transfer of energy from the initially excited carbonyl product to a separate fluorescent molecule, known as an energy acceptor or fluorescer mdpi.comcore.ac.ukcore.ac.uknih.gov. The acceptor molecule then emits light at its characteristic fluorescence wavelength. This approach is significantly more efficient than direct CL, particularly when the acceptor has a high fluorescence quantum yield core.ac.ukcore.ac.uk. Sensitized CL allows for the modulation of emission color and enhancement of light intensity, making it crucial for sensitive detection and imaging mdpi.comcore.ac.ukresearchgate.net.

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is a cornerstone for understanding triggered chemiluminescence in many this compound systems, particularly those designed for analytical applications mdpi.comrsc.orgnih.govmdpi.comrsc.orgnih.govnih.gov. This mechanism is crucial for generating the desired singlet-excited carbonyl products with high efficiency mdpi.comrsc.orgmdpi.comnih.govnih.govresearchgate.net.

The CIEEL process typically begins with the decomposition of the this compound, often initiated by an external stimulus such as enzymatic cleavage, a change in pH, or interaction with a specific chemical species rsc.orgrsc.org. This initial event can lead to the formation of a high-energy intermediate, such as a biradical or a charge-transfer complex, which then undergoes a rapid electron or charge transfer process mdpi.commdpi.comnih.govdiva-portal.orgresearchgate.net. This electron transfer is often facilitated by an "activator" (ACT) – a molecule with a low oxidation potential and high fluorescence quantum yield mdpi.comresearchgate.netbibliotekanauki.pl.

The key feature of CIEEL is that it promotes the formation of the carbonyl product in a singlet excited state mdpi.comrsc.orgmdpi.comnih.govnih.gov. This is often achieved through a "back electron transfer" step within a solvent cage, which is crucial for efficient chemiexcitation mdpi.commdpi.comnih.gov. The singlet-excited carbonyl then relaxes to its ground state, emitting light rsc.orgmdpi.comdiva-portal.org. The efficiency of this process is significantly higher than the unimolecular thermal decomposition of simple dioxetanes, which predominantly yield triplet-excited products mdpi.comresearchgate.netnih.gov. CIEEL can occur intramolecularly, where an electron-donating moiety is covalently linked to the dioxetane ring, or intermolecularly, involving an external activator mdpi.comrsc.orgnih.govbibliotekanauki.plresearchgate.net.

Energy Transfer Processes in this compound Chemiluminescent Systems

Energy transfer plays a pivotal role in optimizing the performance of this compound-based chemiluminescent systems, enabling brighter signals and tunable emission wavelengths mdpi.comcore.ac.uknih.govnih.govcore.ac.ukgoogle.comresearchgate.netresearchgate.netrsc.orginstras.com.

In sensitized chemiluminescence, energy transfer occurs from the excited carbonyl product (the donor) to a fluorescent molecule (the acceptor) mdpi.comcore.ac.ukcore.ac.uknih.gov. This process, often termed Chemiluminescence Resonance Energy Transfer (CRET), is governed by factors such as spectral overlap between the donor's emission and the acceptor's absorption, and the distance and relative orientation between the donor and acceptor molecules instras.com.

Fluorescent dyes, quantum dots (QDs), and other luminescent materials serve as energy acceptors researchgate.netnih.govresearchgate.netrsc.orginstras.com. By selecting appropriate acceptors, the light emission can be shifted to longer wavelengths, including the near-infrared (NIR) region, which is advantageous for deep-tissue imaging due to reduced autofluorescence and scattering nih.govresearchgate.netnih.govnih.gov. Intramolecular energy transfer, where the fluorescer is covalently attached to the dioxetane scaffold, offers enhanced stability and efficiency compared to systems relying on non-covalent interactions or external enhancers google.comresearchgate.netrsc.orggoogle.com.

Table 1: Examples of Energy Transfer in this compound Chemiluminescence

| Donor (Excited Carbonyl) | Acceptor (Fluorophore) | Mechanism | Observed Effect | Reference(s) |

| Adamantanone | 9,10-Diphenylanthracene (DPA) | Energy Transfer (FRET) | Enhanced emission intensity, wavelength shift | core.ac.ukcore.ac.uk |

| Spiroadamantane Dioxetane | Carboxy SNARF-1 | CRET | Ratiometric pH imaging, emission at 585/650 nm | nih.govnih.gov |

| Spiroadamantane Dioxetane | Alexa 568, Alexa 647 | Energy Transfer | Red-shifted emission | nih.gov |

| Spiroadamantane Dioxetane | QDOT800 | Energy Transfer | Near-infrared emission, deep tissue penetration | nih.govnih.gov |

| Phenoxy-1,2-dioxetane | Acrylate-substituted fluorophore | Intramolecular CRET | Significant increase in ΦCL, tunable emission | rsc.orgresearchgate.netrsc.org |

| Spiroadamantane Dioxetane | Iridium complexes | Energy Transfer | Near-infrared oxygen sensing | nih.govresearchgate.net |

1,2-Dioxetanes as Model Systems for Natural Bioluminescent Pathways

1,2-Dioxetanes and their derivatives, particularly 1,2-dioxetanones, are widely recognized as crucial model systems for understanding the mechanisms underlying natural bioluminescence diva-portal.orgbiosynth.comacs.orgresearchgate.netresearchgate.net. The firefly bioluminescent system, a well-studied example, is believed to involve a dioxetanone intermediate formed during the enzymatic oxidation of luciferin (B1168401) diva-portal.orgbiosynth.comacs.orgresearchgate.net. The decomposition of this intermediate, catalyzed by luciferase, leads to the formation of excited carbonyl products that emit light biosynth.comresearchgate.net.

By studying the chemiluminescent decomposition pathways of synthetic 1,2-dioxetanes, researchers gain insights into the energy transfer processes, the formation of excited states, and the factors influencing light emission efficiency in biological systems diva-portal.orgresearchgate.netresearchgate.net. The ability to chemically trigger these reactions and tune their properties makes them invaluable tools for mimicking and investigating the complex molecular events of bioluminescence biosynth.comacs.orgresearchgate.net. For instance, the efficient, enzyme-activated chemiluminescence of certain dioxetanes serves as a direct analogue to the enzyme-catalyzed light production in fireflies acs.orgresearchgate.net.

Mimicking Firefly and Other Bioluminescent Processes

The study of bioluminescence, particularly the highly efficient light emission from fireflies, has been a significant inspiration for the development of synthetic chemiluminescent systems. 1,2-Dioxetanes have emerged as key players in this endeavor, serving as chemical equivalents that capture essential features of bioluminescent light generation rsc.org. The firefly bioluminescence system, for instance, involves the enzymatic oxidation of luciferin, which proceeds through a high-energy dioxetane intermediate mdpi.comresearchgate.net. This natural process, catalyzed by luciferase, produces light with remarkable efficiency mdpi.com.

Synthetic dioxetanes, especially those with stabilizing adamantyl groups, have been engineered to mimic this light-emitting capability bgsu.eduresearchgate.net. These compounds can be triggered by specific chemical or enzymatic reactions, leading to their decomposition and the emission of photons nih.govpharmafeatures.comnih.gov. For example, Schaap's dioxetane derivatives, when activated by specific triggers like enzymatic cleavage of a protecting group, release light, a property leveraged in various bioassays pharmafeatures.com. Research has also focused on developing dioxetane-based systems that exhibit long-lasting and intense light emission, akin to biological systems, by controlling their decomposition kinetics nju.edu.cn. Furthermore, the development of dioxetane-dye adducts and probes emitting in the near-infrared (NIR) region aims to enhance their utility for in vivo imaging, drawing parallels with the applications of bioluminescent reporters in biological research nih.govpharmafeatures.combiosynth.com.

Mechanistic Commonalities and Divergences with Natural Systems

The fundamental mechanism by which 1,2-dioxetanes generate chemiluminescence involves the cleavage of the peroxide (O-O) bond, followed by the breakdown of the carbon-carbon (C-C) bond. This decomposition releases energy, exciting one or both of the resulting carbonyl fragments bgsu.eduresearchgate.netresearchgate.net. The process is often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, where an electron transfer event initiates the decomposition and subsequent light emission rsc.orgmdpi.comnih.govrsc.org. This CIEEL mechanism is also proposed to be relevant in certain bioluminescent systems, including the firefly rsc.orgworldscientific.com.

In contrast to the direct thermal or chemical triggering of synthetic dioxetanes, natural bioluminescence typically relies on enzymatic catalysis. Enzymes like luciferase are responsible for activating the substrate (luciferin) and facilitating the formation of the dioxetane intermediate, which then decomposes to emit light mdpi.comresearchgate.netresearchgate.net. While both systems involve the decomposition of a dioxetane or dioxetanone intermediate to produce excited carbonyl products, the activation pathways differ. Natural systems are often characterized by high quantum yields, such as the approximately 40% efficiency observed in firefly bioluminescence mdpi.com. Synthetic dioxetanes, while offering versatility in triggering and emission tuning, can have lower intrinsic quantum yields, though structural modifications have significantly improved their performance mdpi.comrsc.org. The decomposition of simple dioxetanes often leads to triplet excited states via a biradical intermediate, whereas catalyzed reactions can favor singlet excited states scholarsresearchlibrary.comrsc.org.

Factors Influencing Chemiluminescent Quantum Yields and Rates

The efficiency (chemiluminescent quantum yield, ΦCL) and speed (rate) of light emission from 1,2-dioxetanes are highly dependent on their molecular structure and the surrounding environment. Significant research has focused on modifying dioxetane structures to optimize these parameters for various applications.

Structural Modifications:

Stabilizing Groups: The incorporation of bulky, rigid groups like adamantyl substituents enhances the thermal stability and half-life of dioxetanes, allowing them to persist until triggered bgsu.eduresearchgate.net. For example, adamantylideneadamantane this compound (BAAD) exhibits a half-life of approximately 104 years at room temperature scholarsresearchlibrary.com.

Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as acrylate (B77674) or acrylonitrile (B1666552) groups, to the phenolic moiety of phenoxy-1,2-dioxetanes can dramatically increase chemiluminescence intensity and quantum yields, particularly in aqueous media nih.govrsc.orgrsc.org. These modifications can boost ΦCL values significantly, with some derivatives reaching up to 40% under physiological conditions rsc.org.

Spirostrain: Introducing strain through spirofusion with cyclic units like cyclobutane (B1203170) or homocubane can accelerate the O-O bond cleavage, leading to faster chemiexcitation rates escholarship.orgacs.org. Homocubanyl-substituted dioxetanes, for instance, demonstrate ultrafast chemiexcitation rates with half-lives as short as 3 seconds acs.org.

Methyl Substituents: The presence of methyl groups on the acridine (B1665455) moiety of dioxetanes has been shown to decrease the activation energy of the thermochemiluminescent reaction and improve detection limits acs.org.

Triggering and Environmental Factors:

Triggering Mechanism: The decomposition of dioxetanes is typically initiated by the removal of a protecting group, often a phosphate (B84403) ester, by specific enzymes (e.g., alkaline phosphatase) or chemical agents rsc.orgnih.govpharmafeatures.com. This triggers the cascade leading to light emission.

Solvent Effects: Solvents can influence the stability and decomposition pathways of dioxetanes by stabilizing polar excited states or affecting reaction rates bgsu.educdnsciencepub.com.

Temperature: While many stable dioxetanes require thermal activation above a certain threshold, the rate of decomposition and light emission is temperature-dependent bgsu.eduacs.org.

Data Table: Factors Influencing this compound Chemiluminescence

| Dioxetane Derivative/Modification | Key Structural Feature/Modification | Influencing Factor | Observed Effect on ΦCL/Rate | Reference |

| Adamantylideneadamantane this compound (BAAD) | Adamantyl substitution | Stability | High thermal stability (t1/2 ~104 years) | scholarsresearchlibrary.com |

| Spiroadamantane 1,2-dioxetanes | Spiroadamantyl group | Stability | Enhanced stability, useful for assays | pharmafeatures.com |

| Phenoxy-1,2-dioxetanes with EWGs | Ortho-substituted EWGs (e.g., acrylate) | Electronic effect | Increased ΦCL (up to 40%), enhanced emission in water | rsc.org |

| 7-Norbornyl-dioxetanes | Spirofusion with norbornyl | Spirostrain | Faster chemiexcitation rate (t1/2 < 90s) | acs.org |

| Homocubanyl-dioxetanes | Spirofusion with homocubane | Spirostrain | Ultrafast chemiexcitation rate (t1/2 = 3s), accelerated rate | acs.org |

| Acridine-containing 1,2-dioxetanes | Methyl substituents on acridine | Substitution | Decreased activation energy, improved detection limits | acs.org |

| Spiroadamantane this compound probes | Various triggers (e.g., azide) | Chemical Trigger | Tunable activation for specific analytes | nih.gov |

Spectroscopic Characterization of Emitted Light from 1,2-Dioxetanes

The light emitted by 1,2-dioxetanes is characterized by its wavelength (color), intensity, and duration (half-life). Spectroscopic techniques are employed to analyze these properties, which are crucial for their application in sensing and imaging.

Emission Wavelength: The emission wavelength is largely determined by the structure of the carbonyl product formed upon decomposition. Many standard dioxetanes emit in the blue-green region of the visible spectrum, typically around 470 nm researchgate.netnih.gov. However, significant efforts have been made to tune the emission to longer wavelengths, including the near-infrared (NIR) region (650-1400 nm). This is achieved through structural modifications, such as extending the π-conjugation of the aromatic moiety or conjugating dioxetanes with NIR-emitting dyes nih.govpharmafeatures.combiosynth.comresearchgate.net. The emission spectrum of phenoxy-dioxetanes can often be predicted by the fluorescence spectrum of their corresponding benzoate (B1203000) species rsc.orgrsc.org.

Quantum Yield (ΦCL): This parameter quantifies the efficiency of light production. While early dioxetanes had moderate quantum yields, advanced derivatives with EWGs can achieve significantly higher efficiencies mdpi.comrsc.org. For instance, specific modified dioxetanes have reported ΦCL values ranging from 0.58% to 40% rsc.orgrsc.org. Specialized NIR-emitting probes have reported ΦCL values around 2.7% researchgate.net.

Half-life (t1/2): The duration of light emission varies widely. Highly stabilized dioxetanes, like adamantylideneadamantane this compound, are exceptionally stable with half-lives of years scholarsresearchlibrary.com. Other derivatives designed for rapid signaling might have half-lives in the range of seconds to minutes escholarship.orgacs.org. For bioassays requiring sustained light, longer half-lives, often achieved through controlled decomposition kinetics or specific structural features, are desirable nju.edu.cnrsc.org.

Data Table: Spectroscopic Properties of Selected 1,2-Dioxetanes

| Dioxetane Derivative/Class | Emission Wavelength (nm) | Quantum Yield (ΦCL) | Half-life (t1/2) | Notes | Reference |

| Unsubstituted this compound (formaldehyde product) | ~300-400 (UV/Vis) | Low | Rapid | Simplest system, often emits from excited formaldehyde | researchgate.netresearchgate.net |

| Adamantyl-substituted dioxetanes (e.g., from bgsu.edu) | ~470-540 (Blue-Green) | Moderate | Minutes to Years | Stable, used as standards | bgsu.eduresearchgate.net |

| Spiroadamantane this compound derivatives | ~470-540 (Blue-Green) | Moderate | Seconds to Minutes | Tunable triggers, used in assays | pharmafeatures.comnih.gov |

| Phenoxy-1,2-dioxetanes with EWGs | ~495-610 (Visible) | Up to 40% | Hours | Enhanced emission in water, tunable wavelengths | rsc.orgrsc.org |

| Phenoxy-1,2-dioxetanes with NIR-emitting properties | >650 (NIR) | ~2.7% | Hours | Improved tissue penetration for imaging | nih.govresearchgate.net |

| Acridine-containing 1,2-dioxetanes (methyl-substituted) | ~470-540 (Blue-Green) | Improved | Variable | Lowered activation energy, better detection limits | acs.org |

| 7-Norbornyl-dioxetanes | ~470-540 (Blue-Green) | Not specified | < 90s | Accelerated chemiexcitation rate due to spirostrain | acs.org |

| Homocubanyl-dioxetanes | ~470-540 (Blue-Green) | Not specified | ~3s | Ultrafast chemiexcitation rate due to spirostrain | acs.org |

Compound List

Structure Reactivity Relationships in Substituted 1,2 Dioxetanes

Influence of Electronic Properties of Substituents on 1,2-Dioxetane Reactivity and Stability

The electronic nature of substituents plays a pivotal role in modulating the stability and reactivity of the this compound ring, primarily by influencing the ease of O-O bond cleavage and the subsequent decomposition mechanism.

Detailed research has shown that substituents with different electronic properties can significantly alter decomposition rates. mdpi.com A Hammett study on the decomposition of acridinium-substituted 1,2-dioxetanes demonstrated a correlation between the decomposition rate constants and the Hammett substituent parameters (σ), indicating the formation of a significant negative charge during the rate-limiting step of the reaction. mdpi.com This supports the occurrence of an electron transfer process. mdpi.com

The introduction of electron-donating groups can increase the efficiency of chemiexcitation. acs.org However, these same substituents tend to decrease the rates of both the formation and decomposition of the high-energy this compound intermediate. acs.org Conversely, the presence of electron-withdrawing groups (EWGs) on a phenoxy-substituent can be highly beneficial for chemiluminescence applications. For instance, incorporating an acryl group into phenoxy-1,2-dioxetanes has been shown to significantly enhance the chemiluminescence quantum yield (ΦCL) in aqueous environments, with values reaching up to 40%. rsc.orgacs.org This effect is further highlighted by the finding that an acrylonitrile (B1666552) group can dramatically increase the quantum yield of spiroadamantane 1,2-dioxetanes. nih.gov

Furthermore, the acidity of a phenolic substituent, which can be tuned by EWGs like halogens, affects the turn-on response. A chloro-substituted dioxetane showed the highest turn-on response at physiological pH due to its increased phenol (B47542) acidity. nih.gov In enzymatic systems, the cleavage specificity of substrates that form dioxetane intermediates is directed by electronic factors; cleavage occurs adjacent to the most electron-deficient carbonyl carbon. nih.gov This preference suggests that the enzymatic bond cleavage proceeds through a nucleophilic attack to form the dioxetane intermediate. nih.gov For certain 1,2-dioxetanes, particularly those with electron-rich substituents, the decomposition pathway may favor the formation of the excited singlet state over the more common triplet state. worldscientific.com

Steric Effects of Substituents on this compound Stability and Decomposition Kinetics

Steric hindrance is a key factor in determining the thermal stability of the this compound ring. Bulky substituents generally enhance the stability of these molecules by sterically hindering the dihedral rotation toward the O-C-C-O angle, which is a necessary conformational change for decomposition. nih.gov

The use of sterically demanding groups is a common strategy to create thermally stable 1,2-dioxetanes. worldscientific.comnih.gov The spiro-fused adamantyl group is a classic example of a bulky stabilizing unit that confers considerable thermal stability, making these derivatives suitable for applications that require stability at room temperature or in aqueous buffers. nih.govgoogle.com The activation energy (Ea) for the thermal decomposition of the highly stable bis-adamantyl substituted dioxetane is approximately 34 kcal/mol. worldscientific.com Other dioxetanes considered to be stable generally have activation energies in the range of 25 to 30 kcal/mol. worldscientific.com

To explore this relationship further, new classes of stable 1,2-dioxetanes have been developed using other sterically hindered moieties. For example, the fenchyl group, derived from the highly hindered fenchone (B1672492) ketone, has been successfully used to synthesize stable 1,2-dioxetanes. worldscientific.com These fenchyl-derived compounds are relatively stable at room temperature and fall within the category of stable dioxetanes based on their activation parameters. worldscientific.com Beyond large, fused ring systems, studies have also investigated noncyclic substituents with varying degrees of steric hindrance, such as dicyclopropyl, dimethyl, and monomethyl groups, to systematically modulate the chemiluminescent response and stability. acs.org

Design Principles for Tunable this compound Chemiluminescent Systems

The rational design of 1,2-dioxetanes with tailored chemiluminescent properties is a cornerstone of their application in bioassays and imaging. The fundamental design of a triggerable chemiluminescent this compound incorporates three key components: (i) the this compound ring itself, acting as a high-energy moiety; (ii) a sterically bulky stabilizing group, such as a spiro-adamantyl unit, to ensure thermal stability; and (iii) a protected trigger group. nih.gov This trigger can be unmasked by a specific chemical or enzymatic stimulus, transforming it into an electron-donating unit that initiates rapid decomposition and light emission. nih.gov

Fine-tuning of the system's photophysical properties—including quantum yield, emission wavelength, and decomposition kinetics—is achieved by modifying the dioxetane's chemical structure. rsc.orgresearchgate.net This can involve several strategies:

Substituent Modification: Incorporating different functional groups onto the aromatic part of a phenoxy-dioxetane allows for the adjustment of its electronic properties and, consequently, its chemiluminescence. rsc.org Extending the π-conjugation in the molecular structure is a viable method for tuning spectroscopic parameters. rsc.org

Analyte-Specific Triggers: Attaching specific trigger moieties allows the creation of probes that respond to particular analytes, enzymes, or physiological conditions like pH. rsc.orgresearchgate.net

Energy Transfer Systems: A modular approach involves tethering a fluorophore to the dioxetane scaffold. acs.org Upon chemiexcitation, energy is transferred from the excited carbonyl product to the tethered dye, which then emits light. This strategy, known as Chemiluminescence Resonance Energy Transfer (CRET), can significantly amplify the signal and shift the emission to longer, more biologically relevant wavelengths. researchgate.net

Direct Emission Tuning: By carefully designing the π-electron system of the excited species formed during decomposition, it is possible to achieve direct light emission in desired spectral regions, including the near-infrared (NIR), without the need for an energy acceptor. acs.org

Kinetics-Based Quantification: Beyond simple detection, analyzing the dynamics of the reaction rates and understanding the decomposition mechanisms allows for the quantitative measurement of analyte concentrations in real-time. nih.gov

These design principles provide a versatile toolbox for developing sophisticated chemiluminescent probes for a wide array of biological and analytical challenges. researchgate.netresearchgate.net

Correlation of Structural Parameters with Chemiluminescent Yields and Reaction Rates

A direct correlation exists between the structural features of substituted 1,2-dioxetanes and their key performance metrics: chemiluminescent quantum yield (ΦCL) and the rate of decomposition (chemiexcitation rate).

The steric environment, particularly in spiro-fused systems, has a profound impact on the chemiexcitation rate. The introduction of ring strain at the spiro-junction can accelerate the decomposition. Replacing the standard, stable adamantyl group with smaller, more strained rings leads to a significant rate enhancement. This "spiro-strain release" mechanism results in a flash-type emission rather than a slow glow. escholarship.org For instance, spiro-fused cyclobutyl and oxetanyl units accelerate the chemiexcitation rate by over 100-fold and 1000-fold, respectively, compared to the adamantyl analogue. escholarship.org Similarly, bridged bicyclic systems like 7-norbornyl and polycyclic homocubanyl spiro-fused to the dioxetane ring also lead to faster chemiexcitation. acs.org Even non-strained six-membered rings, when containing inductive EWGs like a sulfone group, can dramatically accelerate the chemiexcitation rate while maintaining high chemical stability. nih.gov

The following tables summarize the quantitative impact of different structural modifications on chemiexcitation rates.

Table 1: Effect of Spiro-Fused Ring Strain on Relative Chemiexcitation Rate

| Spiro-Fused Group | Relative Chemiexcitation Rate (vs. Adamantyl) | Reference |

|---|---|---|

| Adamantyl | 1x | escholarship.orgacs.org |

| Cyclobutyl | 107x | escholarship.org |

| Oxetanyl | 2662x | escholarship.org |

| 7-Norbornyl | 14.2x | acs.org |

| Homocubanyl | 230x | acs.org |

| Six-Member Sulfone | 293x | nih.gov |

Table 2: Chemiluminescence Quantum Yields of Phenoxy-1,2-Dioxetanes with EWGs

| Substituent | Conditions | Max. Quantum Yield (ΦCL) | Reference |

|---|---|---|---|

| Acryl Group | Aqueous Solution | ~40% | rsc.org |

| Acrylonitrile Group | Aqueous Conditions | Dramatically Increased | nih.gov |

These correlations underscore the principle that structural modifications provide a powerful means to tune the light-emitting properties of 1,2-dioxetanes for specific applications.

Development of Spiro-Fused and Bridged Cyclic Dioxetane Systems

The development of 1,2-dioxetanes featuring spiro-fused and bridged cyclic systems has been instrumental in creating highly stable yet triggerable chemiluminescent probes. A spiro compound is characterized by two rings joined at a single, common carbon atom. masterorganicchemistry.com In contrast, a bridged bicyclic system features two "bridgehead" carbons that are connected by at least three distinct paths or "bridges". masterorganicchemistry.com

The quintessential example of a stabilizing spiro-fused system is the adamantyl group. Spiro-adamantane 1,2-dioxetanes are renowned for their exceptional thermal stability, with half-lives that can extend for years at room temperature, making them ideal scaffolds for probes used in aqueous buffers for enzymatic assays. google.com

More recently, research has focused on leveraging the strain inherent in smaller or more constrained spiro-fused and bridged ring systems to accelerate the chemiexcitation kinetics. escholarship.orgacs.org This strategy of "spiro-strain release" involves replacing the bulky, unstrained adamantyl group with systems that possess higher internal energy due to bond angle distortion. escholarship.org Upon the initiation of decomposition, the release of this strain provides an additional driving force, leading to faster O-O bond cleavage. acs.org

Examples of such systems include:

Spiro-cyclobutane and Spiro-oxetane: These small, strained rings lead to a dramatic acceleration of light emission. escholarship.org

Bridged Bicyclic Systems: Spiro-fusion with bridged systems like the bicyclic 7-norbornyl group or the polycyclic homocubanyl group has been shown to significantly increase the rate of chemiexcitation. acs.org The fenchyl group, another bridged system, was chosen specifically for its steric bulk to develop a new class of stable 1,2-dioxetanes. worldscientific.com

Functionalized Six-Membered Rings: Even non-strained six-membered rings can be used to accelerate chemiexcitation if they incorporate inductive electron-withdrawing groups, such as in a spiro-fused sulfone ring system. These systems offer the dual benefit of rapid kinetics and high chemical stability. nih.gov

The exploration of diverse spiro-fused and bridged cyclic architectures continues to be a fertile area of research, enabling the creation of dioxetane probes with precisely controlled stability and light-emission profiles. acs.orgnih.gov

Applications of 1,2 Dioxetanes in Chemical Research and Methodology Development

Development of Enzyme-Triggered 1,2-Dioxetane Systems for Biochemical Assay Methodologies

A significant advancement in the utility of 1,2-dioxetanes has been their integration into enzyme-triggered chemiluminescent systems for biochemical assays. In these systems, the dioxetane structure is modified with a substrate moiety that is specifically cleaved by an enzyme of interest. Upon enzymatic action, the protecting group is removed, triggering the decomposition of the dioxetane and subsequent light emission. This approach offers exceptional sensitivity, often orders of magnitude greater than fluorescent or colorimetric methods, making them ideal for detecting low analyte concentrations in biological samples rsc.orgnih.govdtic.milresearchgate.netnih.govrsc.orgnih.gov.

For instance, substrates like AMPPD® and CSPD® are widely used with alkaline phosphatase in DNA hybridization and immunoassay applications, providing sensitive detection with simple assay formats plos.org. The development of phenoxy-1,2-dioxetanes has further expanded this field, allowing for fine-tuning of photophysical properties such as emission wavelength and quantum yield, crucial for live-cell imaging and diagnostics rsc.orgthno.org.

Table 1: Examples of Enzyme-Triggered Dioxetane Substrates and Their Applications

| Enzyme of Interest | Dioxetane Substrate Type | Triggering Mechanism | Application Area | Reference(s) |

| Alkaline Phosphatase | Adamantyl-1,2-dioxetane phosphate (B84403) (e.g., AMPPD®, CSPD®) | Dephosphorylation | DNA hybridization, Immunoassays, Gene expression studies | plos.org |

| β-Galactosidase | Spiroadamantane 1,2-dioxetanes with galacto-pyranoside trigger | Enzymatic cleavage | Reporter gene assays, In vivo imaging of gene expression | researchgate.netnih.govacs.org |

| Esterases | Phenoxy-1,2-dioxetanes with esterase-cleavable protecting groups | Ester hydrolysis | Biochemical assays, Live-cell imaging | rsc.orgthno.org |

| Proteases (e.g., α-chymotrypsin) | Dioxetanes with peptide or ester triggers | Proteolytic cleavage | Ultrasensitive enzyme assays | dtic.mil |

Use of 1,2-Dioxetanes as Research Tools for Controlled Light Generation

The ability to precisely control the initiation of light emission is a hallmark of this compound chemistry. Beyond enzymatic triggers, these compounds can be designed to respond to various chemical stimuli, pH changes, or even mechanical forces, enabling their use as research tools for generating light in a controlled manner. This controlled light generation is fundamental for applications requiring specific temporal or spatial light output, such as in situ monitoring or the development of novel imaging modalities rsc.orgresearchgate.netchemrxiv.org. The exploration of spiro-strain in dioxetane structures has led to the development of "flash-type" chemiluminescence, offering significantly enhanced detection sensitivity compared to traditional "glow-type" emissions acs.orgacs.orgrsc.orgmagtech.com.cn.

Advanced Luminescent Labeling Strategies for Research Purposes

1,2-Dioxetanes serve as excellent chemiluminescent labels for a wide range of molecules, including biomolecules, due to their high sensitivity and the absence of external light excitation requirements, which avoids autofluorescence interference. Researchers have developed sophisticated labeling strategies by covalently attaching dioxetane moieties to target molecules. This allows for the sensitive detection and tracking of these labeled entities in complex biological systems. Furthermore, energy transfer mechanisms, where the excited product of dioxetane decomposition transfers energy to a tethered fluorophore, can significantly amplify the chemiluminescence signal, leading to enhanced detection capabilities acs.orgrsc.orgacs.orgrsc.orgresearchgate.net.

The development of dioxetane derivatives with tunable emission wavelengths has also enabled multiplexed detection strategies, allowing for the simultaneous measurement of multiple analytes within a single sample by distinguishing their distinct light emission profiles acs.orgresearchgate.net.

Investigating Reactive Species Interactomes via this compound Probes (Methodological Focus)

The reactivity of 1,2-dioxetanes can be harnessed to create probes for detecting and quantifying reactive species, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). These probes are designed to react specifically with particular reactive species, initiating a chemiluminescent signal that reports on their presence and concentration. This methodology is crucial for understanding the complex networks of reactive species, often referred to as "interactomes," which play critical roles in cellular signaling, disease pathogenesis, and oxidative stress researchgate.netnih.gov. For example, probes have been developed to detect hydrogen sulfide (B99878) (H₂S), singlet oxygen (¹O₂), and peroxynitrite (ONOO⁻), providing valuable insights into cellular processes and disease mechanisms researchgate.netnih.gov. The ability to achieve high signal-to-noise ratios and sensitivity without external light excitation makes these dioxetane probes particularly well-suited for studying these transient and often low-concentration species in biological environments rsc.org.

Table 2: Dioxetane Probes for Reactive Species Detection

| Reactive Species | Probe Type/Design Principle | Key Feature | Reference(s) |

| Singlet Oxygen (¹O₂) | Enolether precursors (e.g., SOCL probes) oxidized via [2+2] cycloaddition to form dioxetane luminophores. | High selectivity and sensitivity; avoids light-induced ¹O₂ generation. | nih.gov |

| Hydrogen Sulfide (H₂S) | This compound chemiluminescent reaction-based probes (e.g., CHS series) with H₂S-responsive triggers. | Instantaneous light emission sustained for over an hour; high selectivity against other reactive sulfur, oxygen, and nitrogen species. | |

| Peroxynitrite (ONOO⁻) | This compound scaffold with an isatin (B1672199) moiety as a reaction handle, leveraging oxidative decarbonylation. | Direct cellular detection; monitors ONOO⁻ fluxes over time; dose-dependent response. | researchgate.net |

| Hypoxia | Oxygen-dependent reductive probe (HyCL-2) using a this compound scaffold. | Sensitive nitroreductase (NTR) chemiluminescence imaging; provides signals under low oxygenation conditions in tumors. | acs.org |

Future Directions and Emerging Research Avenues in 1,2 Dioxetane Chemistry

Development of Novel Activation Strategies for Controlled 1,2-Dioxetane Decomposition

Future research in the activation of 1,2-dioxetanes is moving towards more sophisticated and stimuli-responsive triggers. While enzymatic and pH-dependent activation mechanisms have been well-established and widely applied, particularly in bioimaging rsc.orgnih.govrsc.orgresearchgate.net, current efforts are exploring a broader range of activation pathways.

Expanded Enzymatic and Chemical Triggers: The development of dioxetane probes activated by a wider array of enzymes, beyond common hydrolases like β-galactosidase and alkaline phosphatase, is a key area of investigation rsc.orgrsc.orgresearchgate.net. This includes targeting oxidoreductases and transferases, enabling more specific detection of various biological processes and disease markers rsc.org. Furthermore, research is exploring novel chemical triggers, such as specific reactive oxygen or nitrogen species, or even changes in redox potential, to create dioxetanes responsive to diverse cellular environments rsc.orgrsc.org.

Photochemical Control: Photochemical activation strategies are being refined to offer precise spatiotemporal control over light emission. Compounds like UVC-454 and UVA-454, which are activated by specific UV wavelengths, demonstrate the potential for localized triggering nsf.gov. Future work may focus on developing dioxetanes responsive to longer wavelengths, such as visible or near-infrared (NIR) light, which would allow for deeper tissue penetration and reduced phototoxicity in biological applications nsf.gov.

Stimuli-Responsive Systems: The design of dioxetanes that respond to multiple stimuli or to specific environmental cues beyond simple chemical or enzymatic cleavage is an emerging frontier. This includes exploring mechanochemically activated dioxetanes, where mechanical force can trigger light emission, opening avenues for stress-sensing materials ucla.eduresearchgate.netresearchgate.netnih.gov.

Integration of this compound Chemistry with Materials Science for Advanced Luminescent Materials

The incorporation of 1,2-dioxetanes into polymeric matrices and advanced materials is a rapidly growing area, aiming to create smart materials with built-in luminescence capabilities.

Luminescent Polymers and Composites: this compound units can be covalently linked into polymer backbones or used as crosslinkers to create luminescent polymers ucla.eduresearchgate.netresearchgate.netnih.gov. These materials can emit light in response to external stimuli, such as mechanical stress, temperature changes, or chemical exposure. For instance, polyurethanes containing dioxetane units have demonstrated mechanoluminescent properties, emitting light when deformed researchgate.net.

Novel Material Architectures: Future directions include designing complex material architectures, such as supramolecular assemblies or nanoparticles, that encapsulate or conjugate with dioxetanes. These systems could offer improved stability, controlled release, and amplified luminescence signals, expanding their utility in advanced optical technologies and sensing platforms rsc.org.

Advanced Computational Modeling and Spectroscopic Techniques for Dioxetane Systems

Computational and spectroscopic methods are indispensable tools for understanding the intricate mechanisms of dioxetane decomposition and for guiding the design of new derivatives.

Mechanism Elucidation and Prediction: Advanced computational techniques, including high-level quantum chemical calculations and Density Functional Theory (DFT), are crucial for dissecting the complex reaction pathways and energy transfer processes involved in dioxetane chemiluminescence diva-portal.orgoup.comrsc.orgnih.govbiosynth.com. These methods help in understanding the electronic structure, transition states, and the factors governing the formation of excited states diva-portal.orgoup.comnih.gov.

Rational Design of New Derivatives: Computational modeling plays a vital role in the in silico design of novel dioxetane derivatives with tailored photophysical properties. By predicting quantum yields, emission wavelengths, and decomposition kinetics, researchers can efficiently identify promising molecular structures for synthesis, accelerating the discovery of improved chemiluminescent probes diva-portal.orgoup.comrsc.orgbiosynth.comresearchgate.netrsc.org.